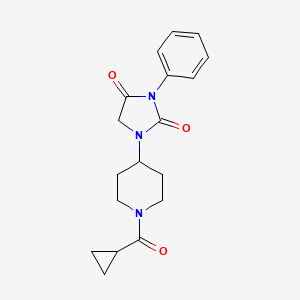![molecular formula C21H23N3O3S B2919091 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-38-5](/img/structure/B2919091.png)
2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is an intricate organic molecule that finds its significance in various chemical and biological applications. This compound features a pyrimido[4,5-b]quinoline core, a structural motif known for its biological activities and synthetic versatility. The compound’s unique structural elements, including the ethylthio group, hydroxyphenyl group, and tetrahydropyrimido-quinoline system, contribute to its diverse reactivity and utility.
Wissenschaftliche Forschungsanwendungen
2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has found applications across several fields:
Chemistry: : Utilized as a precursor for synthesizing complex heterocyclic systems and studying reaction mechanisms.
Biology: : Employed in probing biochemical pathways and enzyme interactions due to its reactive moieties.
Medicine: : Investigated for its potential as an antimicrobial, anticancer, or neuroactive agent.
Industry: : Utilized in developing advanced materials with specific electronic or photophysical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multistep organic synthesis. A common route starts with the formation of the quinoline core, followed by stepwise functional group modifications:
Formation of the Quinoline Core: : Starting from readily available anilines and carbonyl compounds, the formation of the quinoline core can be achieved through a Povarov reaction or Friedländer synthesis.
Introduction of the Pyrimido Group: : The core structure is modified by introducing the pyrimido group via cyclocondensation reactions.
Functional Group Installations: : The ethylthio and hydroxyphenyl groups are introduced using standard functional group interconversions and coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would focus on optimizing yield and purity while minimizing cost and environmental impact. Large-scale syntheses might employ flow chemistry techniques and catalytic processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: : Conversion of the ethylthio group to sulfoxides or sulfones.
Reduction: : Reduction of the quinoline core or other reducible functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under mild conditions.
Reduction: : Using hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: : Using halogens (Cl, Br) or strong nucleophiles under anhydrous conditions.
Major Products
The major products from these reactions would depend on the specific functional groups targeted but may include various quinoline derivatives with modified electronic properties and enhanced biological activity.
Wirkmechanismus
The compound’s mechanism of action is largely dependent on its interaction with biological targets:
Molecular Targets: : Could include enzymes, receptors, and DNA. The hydroxyphenyl group, for instance, may form hydrogen bonds with active sites, while the ethylthio group might engage in hydrophobic interactions.
Pathways Involved: : The quinoline core can intercalate with DNA or inhibit topoisomerases, affecting cellular replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Several compounds share structural similarities with 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, such as:
2-(methylthio)-5-(4-hydroxyphenyl)-quinoline derivatives: : Display similar reactivity and biological activities.
8,8-dimethyl-quinoline-4,6-diones: : These lack the pyrimido ring but have comparable electronic properties.
Tetrahydropyrimido[4,5-b]quinoline analogues: : With variations in substituents, offering insights into structure-activity relationships.
This compound’s uniqueness lies in the combination of its functional groups, which collectively enhance its chemical versatility and biological activity, making it a valuable scaffold in drug discovery and materials science.
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-4-28-20-23-18-17(19(27)24-20)15(11-5-7-12(25)8-6-11)16-13(22-18)9-21(2,3)10-14(16)26/h5-8,15,25H,4,9-10H2,1-3H3,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMHJZZKNSWIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
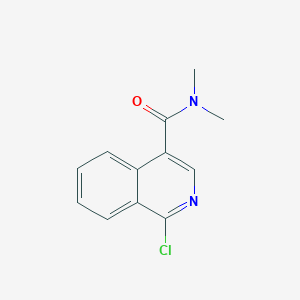
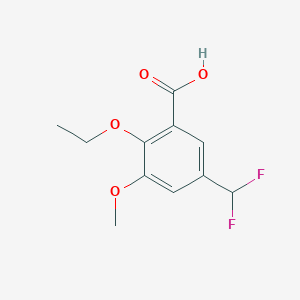
![3-(4-chlorophenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2919015.png)
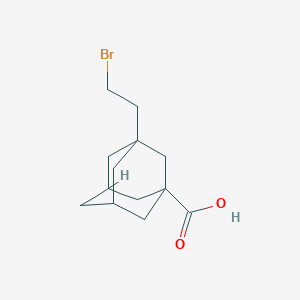
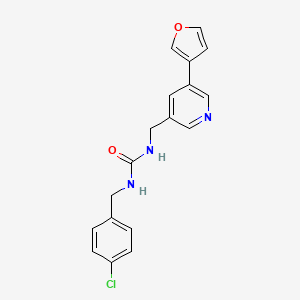
![1-[(4-Tert-butylphenyl)methyl]-6-phenylpyridin-2-one](/img/structure/B2919020.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2919021.png)
![8-ethoxy-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2919023.png)
![N-(2,4-DIMETHOXYPHENYL)-3-(4-FLUOROBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2919024.png)
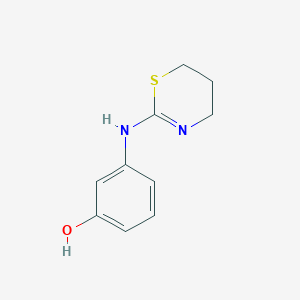
![ethyl 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2919027.png)

![9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one](/img/structure/B2919029.png)
